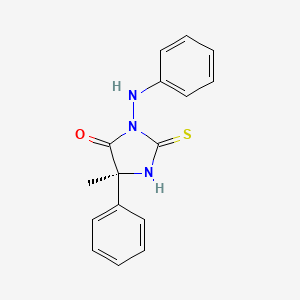![molecular formula C13H16N2O5S B8650640 1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid](/img/structure/B8650640.png)
1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid is a chemical compound with a unique structure that includes a piperazine ring substituted with a tosyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid typically involves the acylation of piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers .
Wissenschaftliche Forschungsanwendungen
1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Oxopiperazin-2-yl)acetic acid: A similar compound with a piperazine ring but without the tosyl group.
(3-Oxo-2-piperazinyl)acetic acid: Another related compound with slight structural differences.
Uniqueness
1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity.
Eigenschaften
Molekularformel |
C13H16N2O5S |
|---|---|
Molekulargewicht |
312.34 g/mol |
IUPAC-Name |
2-[1-(4-methylphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C13H16N2O5S/c1-9-2-4-10(5-3-9)21(19,20)15-7-6-14-13(18)11(15)8-12(16)17/h2-5,11H,6-8H2,1H3,(H,14,18)(H,16,17) |
InChI-Schlüssel |
QGJCJEKHAGSQGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNC(=O)C2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [2-methyl-4-(methylamino)phenoxy]acetate](/img/structure/B8650570.png)





![2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B8650608.png)





![Tert-butyl(3-chloro-2-{[3-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8650661.png)
